molecular formula C10H18INO B13757726 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide

9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide

Cat. No.: B13757726
M. Wt: 295.16 g/mol
InChI Key: YUAYBULMKMQERP-UHFFFAOYSA-M
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Description

9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide is a chemical compound with the molecular formula C9H17IN2O. It is known for its unique bicyclic structure, which includes a quaternary ammonium group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide typically involves the reaction of a bicyclic ketone with a methylating agent and an iodide source. One common method includes the following steps:

    Starting Material: A bicyclic ketone such as 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one.

    Methylation: The ketone is reacted with a methylating agent like methyl iodide under basic conditions to form the quaternary ammonium iodide.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in studies involving ion channels and neurotransmitter receptors due to its quaternary ammonium group.

    Medicine: Research into its potential therapeutic applications, including as an antimicrobial or antineoplastic agent, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide exerts its effects involves its interaction with molecular targets such as ion channels and receptors. The quaternary ammonium group can bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Dimethyl-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
  • 11,11-Dimethyl-4-oxo-3-aza-11-azoniabicyclo[4.4.1]undecane iodide
  • 10,10-Dimethyl-4-oxo-8-oxa-3-aza-10-azoniabicyclo[4.3.1]decane iodide

Uniqueness

9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide is unique due to its specific bicyclic structure and the presence of a quaternary ammonium group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C10H18INO

Molecular Weight

295.16 g/mol

IUPAC Name

9,9-dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide

InChI

InChI=1S/C10H18NO.HI/c1-11(2)8-3-4-9(11)7-10(12)6-5-8;/h8-9H,3-7H2,1-2H3;1H/q+1;/p-1

InChI Key

YUAYBULMKMQERP-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(C2CCC1CC(=O)CC2)C.[I-]

Origin of Product

United States

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